2-Ethylpiperazine
Overview
Description
2-Ethylpiperazine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of an ethyl group attached to the nitrogen atom in the piperazine ring. This compound is a colorless liquid and is known for its applications in various industries, including pharmaceuticals and chemical synthesis .
Mechanism of Action
Target of Action
2-Ethylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . .
Mode of Action
As a derivative of piperazine, this compound may share similar modes of action. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . .
Biochemical Pathways
Piperazine, a related compound, is known to affect the GABAergic system
Pharmacokinetics
Pharmacokinetic modeling is a tool that helps understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .
Result of Action
As a derivative of piperazine, it may share similar effects, such as causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . .
Action Environment
Factors such as temperature, pH, and the presence of other substances can potentially influence the action of a compound
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, which 2-Ethylpiperazine is a part of, have shown a wide range of biological activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Piperazine derivatives have been shown to have potential anticancer properties, indicating that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a derivative of piperazine, it may share some of the same mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield this compound .
Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. These processes may include intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds or alkylating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
2-Ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Piperazine derivatives are known for their anthelmintic properties, and this compound is used in the development of drugs targeting parasitic infections.
Industry: It is employed in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Comparison with Similar Compounds
- Piperazine
- 1-Methylpiperazine
- 2-Methylpiperazine
- 1,4-Diethylpiperazine
Comparison: 2-Ethylpiperazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis .
Properties
IUPAC Name |
2-ethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOHZOPKNFZZAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555828 | |
Record name | 2-Ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13961-37-0 | |
Record name | 2-Ethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13961-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-ethylpiperazine used in the synthesis of novel materials?
A1: this compound can act as a building block in the synthesis of organic-inorganic hybrid materials. In a study [], researchers used this compound to create a novel non-centrosymmetric compound, [this compound tetrachlorocuprate(II)]. The this compound acts as an organic cation ([C6H16N2]2+) that interacts with inorganic tetrachlorocuprate(II) anions ([CuCl4]2–) via N–H···Cl and C–H···Cl hydrogen bonds. This results in a unique crystal structure with potential applications in materials science.
Q2: What are the challenges associated with the selective synthesis of triethylenediamine, and how does this compound factor into this?
A2: The synthesis of triethylenediamine often encounters challenges with selectivity, leading to the formation of byproducts like this compound []. This undesired byproduct can impact the yield and purity of the desired triethylenediamine. To address this, researchers have explored the use of specific zeolite catalysts with a high Si/M ratio (where M is a bivalent, trivalent, or tetravalent metal) []. These catalysts demonstrate improved selectivity towards triethylenediamine formation while minimizing this compound production.
Q3: Have computational chemistry methods been applied to understand the properties of compounds containing this compound?
A3: Yes, computational methods like Density Functional Theory (DFT) have been utilized to investigate the properties of compounds incorporating this compound. In one study [], DFT calculations were employed to analyze the [this compound tetrachlorocuprate(II)] complex, revealing insights into its frontier molecular orbitals, Hirshfeld surface analysis, and potential for non-covalent interactions. Further analyses, such as Reduced Density Gradient (RDG), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO), provided a deeper understanding of the electronic structure and bonding characteristics within this material.
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